

# Application Notes: Pilaralisib (SAR245408) in Advanced Solid Tumors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

**Pilaralisib** is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in phase I clinical trials for patients with advanced solid tumors [1] [2] [3]. The primary goals of these studies were to determine the safety profile, identify the maximum tolerated dose (MTD) and recommended phase II dose (RP2D), and characterize the pharmacokinetics (PK) of different **pilaralisib** formulations.

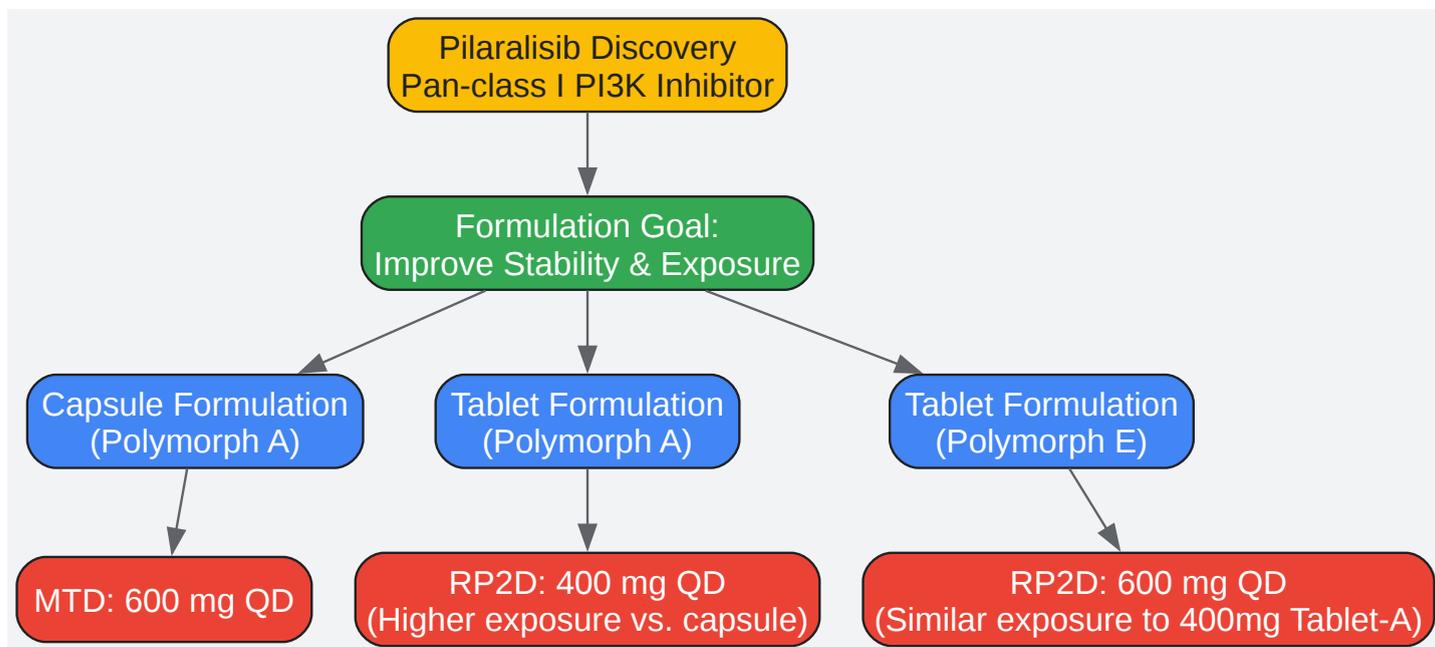
## Clinical Pharmacology and Formulation Development

Initial phase I monotherapy trials established the MTD of the **capsule formulation (polymorph A)** at **600 mg once daily (QD)** [2] [3]. Subsequent development introduced a **tablet formulation** to improve physicochemical properties and patient convenience. A dedicated phase I trial of the tablet-A formulation demonstrated a favorable safety profile and, based on PK data showing higher exposure, established its RP2D as **400 mg QD** [2]. A more thermodynamically stable **tablet-E (polymorph E)** was also developed, with a phase I study determining its RP2D to be **600 mg QD**; drug exposure with this formulation was similar to the 400 mg tablet-A and 600 mg capsule-A formulations [4].

The following table summarizes the key findings from these core monotherapy dose-escalation studies:

Formulation	Study Focus	Recommended Dose (RP2D/MTD)	Key Efficacy Findings (ORR)	Most Common Treatment-Related AEs (Any Grade)
<b>Capsule</b> [3]	Monotherapy in advanced solid tumors	600 mg QD	1 Partial Response (PR) in a patient with NSCLC [3]	(Information not detailed in provided results)
<b>Tablet-A</b> [2]	Monotherapy in advanced solid tumors	400 mg QD (based on PK)	2 PRs in 18 evaluable patients (11.1%) [2]	Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [2]
<b>Tablet-E (Polymorph E)</b> [4]	Monotherapy in solid tumors or lymphoma	600 mg QD	5 patients (28%) with Stable Disease (SD) as best response [4]	Decreased appetite (22%), Dry skin (22%), Nausea (22%), Vomiting (22%) [4]

The following diagram illustrates the strategic pathway and key decision points in the clinical development and dose escalation of **pilaralisib**:



[Click to download full resolution via product page](#)

## Combination Therapy and Safety

**Pilaralisib** has also been evaluated in combination with standard chemotherapies and targeted agents. A phase I study combining **pilaralisib** (both capsule and tablet formulations) with paclitaxel and carboplatin determined the MTD for the tablet to be **200 mg QD** [1] [5]. This combination showed a favorable safety profile, but did not enhance the antitumor activity of the chemotherapy backbone [1]. In a phase I/II study in HER2-positive metastatic breast cancer, the MTD of **pilaralisib** was **400 mg QD** when combined with trastuzumab, or with trastuzumab plus paclitaxel [6].

The safety profile of **pilaralisib** is consistent with the on-target toxicities of PI3K inhibition. The most frequent adverse events across studies are summarized below:

Trial / Combination	Most Frequent treatment-Related AEs (Any Grade)	Most Frequent Grade $\geq 3$ AEs	Common Dose-Limiting Toxicities (DLTs)
With Paclitaxel & Carboplatin [1]	Neutropenia (67.2%), Thrombocytopenia (67.2%)	Neutropenia, Thrombocytopenia	Rash [1]
Monotherapy (Tablet-A) [2]	Diarrhea (40.9%), Fatigue (40.9%)	(Not specified in provided results)	No DLTs reported [2]
With Trastuzumab $\pm$ Paclitaxel [6]	Diarrhea, Fatigue, Rash	Diarrhea, Peripheral Neuropathy, Neutropenia (in paclitaxel arm)	Rash, Neutropenia [6]

## Experimental Protocol: Phase I Dose-Escalation Study

This protocol outlines the design for a phase I, open-label, dose-escalation study of **pilaralisib** tablets in patients with advanced solid tumors, based on the methodology from the provided research [2].

### Study Objectives

- **Primary:** To determine the MTD and RP2D of **pilaralisib** tablets.
- **Secondary:** To assess safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity.

### Patient Selection

- **Inclusion Criteria:**
  - Aged  $\geq 18$  years.
  - Histologically confirmed metastatic or unresectable solid tumor, refractory to standard therapy.
  - ECOG performance status of 0–2.
  - Adequate bone marrow, renal, and hepatic function.
  - Fasting plasma glucose  $<160$  mg/dL and HbA1c  $<8\%$ .
- **Exclusion Criteria:**
  - Prior treatment with any PI3K inhibitor.

- Uncontrolled medical conditions, including active infections or significant cardiac disease.

## Study Design and Dosing

- **Overall Design:** Multicenter, open-label, single-arm study.
- **Dose Escalation:** A standard "3 + 3" design is employed.
  - Predefined dose levels: 100 mg, 200 mg, 400 mg, 600 mg QD.
  - Each cycle is 28 days of continuous **pilaralisib** dosing.
- **DLT Evaluation Period:** The first cycle (28 days) for each patient.
- **MTD Definition:** The highest dose level at which fewer than 33% of patients experience a DLT.

## Assessments and Endpoints

- **Safety:** AEs graded per NCI CTCAE v3.0, physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry).
- **Efficacy:** Tumor assessments via CT/MRI performed every 8 weeks and evaluated per RECIST 1.0. Key endpoints include Objective Response Rate (ORR) and Progression-Free Survival (PFS).
- **Pharmacokinetics:** Intensive PK blood sampling to determine parameters like C<sub>max</sub>, T<sub>max</sub>, and AUC<sub>0-24</sub> at steady-state.
- **Pharmacodynamics (Exploratory):** Optional collection of tumor biopsies for analysis of pathway inhibition (e.g., pAKT, pS6).

The workflow for the dose-escalation cohort and key assessments is outlined below:



[Click to download full resolution via product page](#)

## Statistical Considerations

- The "3 + 3" design is descriptive. The evaluable population for MTD consists of all patients who complete the first cycle or experience a DLT.
- Efficacy analyses are primarily descriptive, summarizing ORR and PFS.

## Key Conclusions for Researchers

For researchers designing clinical trials with PI3K inhibitors, the **pilaralisib** development program offers several critical insights:

- **Formulation Impacts Dose:** Different formulations (capsule vs. tablet) and polymorphs (A vs. E) can have significantly different bioavailability, directly impacting the MTD and RP2D. This necessitates dedicated bioequivalence or dose-finding studies for any new formulation [2] [4].
- **Combination Requires Dose Reduction:** The MTD of **pilaralisib** is consistently lower when combined with other agents (200 mg with chemo vs. 400-600 mg as monotherapy). This highlights the imperative for careful dose escalation in combination regimens to manage overlapping toxicities [1] [6].
- **Target Engagement ≠ Efficacy:** While **pilaralisib** successfully inhibited the PI3K pathway in tumor biopsies, this did not reliably translate into significant antitumor activity in later-stage patients [1] [3]. This underscores the complexity of the PI3K pathway and the need for robust predictive biomarkers beyond mere pathway inhibition.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Dose - Escalation of Study (SAR245408, XL147) in... Pilaralisib [pmc.ncbi.nlm.nih.gov]
2. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
3. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]
4. Phase I Safety and Pharmacokinetic Dose-Escalation ... [pubmed.ncbi.nlm.nih.gov]
5. Phase i dose-escalation study of pilaralisib (SAR245408, XL147 ... [profiles.wustl.edu]

6. Phase I/II study of pilaralisib (SAR245408) in combination... - Peeref [peeref.com]

To cite this document: Smolecule. [Application Notes: Pilaralisib (SAR245408) in Advanced Solid Tumors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547960#pilaralisib-dose-escalation-study-design>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)